Methyl nonadeca-10,13-dienoate
Description
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Structure
2D Structure
Properties
CAS No. |
62405-60-1 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl nonadeca-10,13-dienoate |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h7-8,10-11H,3-6,9,12-19H2,1-2H3 |
InChI Key |
ONAXJAJXYOYNTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Contextualization Within Fatty Acid Methyl Ester Fame Chemistry
Fatty Acid Methyl Esters (FAMEs) are esters of fatty acids produced by the transesterification of fats and oils with methanol (B129727). wikipedia.org This process is fundamental to the production of biodiesel, where vegetable oils and animal fats are converted into FAMEs to be used as a renewable fuel source. crownoil.co.uk FAMEs are generally less corrosive than their free fatty acid counterparts, making them more suitable for use in engines. wikipedia.org
The analysis of FAMEs, often through gas chromatography, is a crucial tool in microbiology for creating "microbial fingerprints." wikipedia.org These profiles of FAMEs can help in identifying and characterizing different species of bacteria. wikipedia.org The chemical properties of FAMEs, such as their volatility and chemical inactivity, make them ideal for such analytical techniques. shimadzu.com
Methyl nonadeca-10,13-dienoate fits within this class as the methyl ester of nonadeca-10,13-dienoic acid. smolecule.com Its specific structure, with two double bonds, classifies it as a dienoic FAME. The position of these double bonds is a critical determinant of its chemical reactivity and biological function. smolecule.com
Significance of Dienoic Fatty Acid Methyl Esters in Natural Systems and Synthetic Chemistry
Dienoic fatty acids and their methyl esters are prevalent in nature and play significant roles in various biological processes. They are key components of lipids in many organisms, from plants to marine sponges. ird.frunlv.edu For instance, linoleic acid, a common dienoic fatty acid, is an essential nutrient for humans. atamanchemicals.com In the marine environment, sponges have been found to contain a variety of dienoic fatty acids, some with unusual structures that are of interest to researchers. ird.fr
In the realm of synthetic chemistry, dienoic fatty acid methyl esters are valuable building blocks. Their double bonds provide reactive sites for various chemical transformations, allowing for the synthesis of more complex molecules. researchgate.net Research has focused on developing efficient methods for synthesizing specific isomers of dienoic acids and their esters to explore their potential applications, including their use as inhibitors of enzymes like human topoisomerase I. researchgate.net
Methyl nonadeca-10,13-dienoate itself has been identified as a trail-following pheromone in certain termite species. smolecule.com This highlights the importance of specific dienoic FAME structures in insect communication and behavior. smolecule.com The compound's ability to interact with specific olfactory receptors in termites underscores the precise structural requirements for such biological activity. smolecule.com
Overview of Current Research Trajectories
Natural Occurrence and Distribution
This compound and its parent acid or closely related esters are not widespread in high concentrations but have been specifically isolated from a diverse range of organisms, including plants, marine life, and insects.
The compound and its structural analogs have been successfully isolated from various natural sources:
Plants: Methyl (10Z,13Z)-nonadeca-10,13-dienoate has been identified as a chemical constituent of the stem bark of the plant Mimosa caesalpiniifolia. mdpi.com While not the exact isomer, other methyl nonadecadienoates, such as methyl nonadeca-15,17-dienoate, have been isolated from the seeds of Nigella sativa (black cumin), indicating that this class of compound is present in plant tissues. researchgate.netscielo.brnih.gov The compound can also be extracted from certain plant oils that are rich in unsaturated fatty acids. smolecule.com
Marine Organisms: In the marine environment, the closely related ethyl ester, (10Z,13Z)-ethyl nonadeca-10,13-dienoate, has been isolated from the red macroalga Laurencia okamurai and the marine-derived fungus Aspergillus sp. SCAU150. vulcanchem.comnih.govamazonaws.com Furthermore, investigations into metabolites from the Philippine sponge Plakinastrella sp. led to the synthesis and study of a related methyl-branched nonadeca-dienoate, highlighting the presence of similar complex fatty acid derivatives in marine invertebrates. tandfonline.comoup.com
Insects: Research into termite chemical communication has identified a structurally related ketone, (10Z,13Z)-nonadeca-10,13-dien-2-one, as a trail-following pheromone in the termite species Glossotermes oculatus. smolecule.comoup.comresearchgate.net This suggests that the C19 dienoic backbone is utilized for semiochemical purposes in insects.
The identification of this compound and its analogs has been linked to specific organisms and, in some cases, particular tissues. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical tool used for the identification of such fatty acid esters in complex biological extracts. mdpi.com
Table 1: Identification of this compound and Related Compounds in Biological Sources
| Compound Name | Organism | Kingdom | Specific Tissue/Source | Reference(s) |
| Methyl (10Z,13Z)-nonadeca-10,13-dienoate | Mimosa caesalpiniifolia | Plantae | Stem Bark | mdpi.com |
| (10Z,13Z)-Ethyl nonadeca-10,13-dienoate | Aspergillus sp. SCAU150 | Fungi | Marine-derived fungus | vulcanchem.com |
| (10Z,13Z)-Ethyl nonadeca-10,13-dienoate | Laurencia okamurai | Protista | Red Macroalga | nih.gov |
| (10Z,13Z)-nonadeca-10,13-dien-2-one | Glossotermes oculatus | Animalia | Sternal Gland (Pseudergates) | oup.comresearchgate.net |
| Methyl nonadeca-15,17-dienoate (Isomer) | Nigella sativa | Plantae | Seeds | researchgate.netnih.gov |
Isolation from Biological Sources (e.g., plants, marine organisms, insects)
Biosynthetic Pathways and Precursors of Dienoic Fatty Acids
The synthesis of dienoic fatty acids is a complex process involving multiple enzymes and regulated pathways. academicjournals.org The general biosynthesis of fatty acids begins with acetyl-CoA as the primary building block. scispace.com The introduction of double bonds into the saturated fatty acid chain is a critical step performed by a class of enzymes known as desaturases.
The formation of dienoic fatty acids typically involves the conversion of a monoenoic fatty acid precursor. academicjournals.org For example, fatty acid desaturase 2 (FAD2) and FAD6 are known to convert monoenoic fatty acids into dienoic ones. academicjournals.org A common precursor for many dienoic fatty acids is linoleic acid, an essential omega-6 fatty acid. atamanchemicals.com In the case of the related termite pheromone, (10Z,13Z)-nonadeca-10,13-dien-2-one, it is hypothesized to be biosynthesized from a linoleic acid ligand. oup.comresearchgate.net
In fungi, biosynthetic origins may involve polyketide synthases (PKSs) in addition to fatty acid desaturases, as suggested for the ethyl ester analog found in Aspergillus sp. vulcanchem.com In some insects, such as the moth Spodoptera littoralis, a single bifunctional desaturase enzyme can exhibit both Δ11 and Δ10,12 desaturation activities, demonstrating a mechanism to produce a conjugated diene system from a monounsaturated precursor. nih.govcsic.es
Chemo-Enzymatic Isolation and Enrichment Techniques
Isolating and enriching this compound from natural sources often requires a combination of chemical and enzymatic methods, followed by advanced analytical separation.
Initial extraction from biological material, such as plant seeds or oils, is a common first step. smolecule.com Following this, chemo-enzymatic processes can be employed. For instance, enzymatic synthesis using lipases, such as the immobilized lipase (B570770) B from Candida antarctica (Novozym 435), can efficiently catalyze the esterification of the free nonadeca-10,13-dienoic acid with methanol (B129727) to yield the target methyl ester. smolecule.comresearchgate.net This method is considered a greener alternative to purely chemical synthesis. smolecule.com
Related chemo-enzymatic techniques, such as the epoxidation of unsaturated fatty acids using a lipase and hydrogen peroxide, demonstrate the utility of enzymes in selectively modifying fatty acids. researchgate.net Such modifications can facilitate separation or analysis.
The final isolation and purification of the compound from complex mixtures rely heavily on chromatographic techniques. High-performance liquid chromatography (HPLC) on a reversed-phase column is effective for separating fatty acids and their esters based on properties like the number and position of double bonds. researchgate.net The identity and purity of the isolated compound are typically confirmed using methods like Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comresearchgate.net
Total Chemical Synthesis Approaches
Total synthesis provides a powerful means to construct the precise molecular architecture of this compound, allowing for control over the placement and geometry of the double bonds.
The most direct method for synthesizing this compound is the esterification of its parent fatty acid, nonadeca-10,13-dienoic acid, with methanol. This reaction is typically catalyzed by a strong acid. The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester and regenerate the acid catalyst. masterorganicchemistry.com
Commonly used acid catalysts for this type of esterification include:
Sulfuric Acid (H₂SO₄): A small amount of concentrated sulfuric acid is often used to drive the reaction. redalyc.org However, for polyunsaturated fatty acids, care must be taken as strong oxidizing conditions, prolonged heating, or high catalyst concentrations can lead to side reactions, including the destruction of the sensitive double bonds.
Hydrogen Chloride (HCl) in Methanol: A solution of 5% anhydrous hydrogen chloride in methanol is a frequently cited reagent for preparing fatty acid methyl esters.
Boron Trifluoride-Methanol (BF₃·MeOH): The Lewis acid boron trifluoride, as a complex with methanol, serves as a potent catalyst, capable of completing the esterification of free fatty acids rapidly, often within minutes under reflux conditions. mdpi.com
To maximize the yield, the reaction is often performed using a large excess of methanol, which acts as both a reactant and the solvent, thereby shifting the chemical equilibrium towards the product side. masterorganicchemistry.com
| Catalyst System | Description | Typical Conditions | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Strong mineral acid, acts as a proton source to activate the carboxylic acid. | Small catalytic amount in excess methanol, often heated to reflux. | redalyc.org |
| Hydrogen Chloride (HCl) | Anhydrous HCl gas dissolved in methanol to form a catalytic solution. | Typically a 5% (w/v) solution, reaction proceeds at reflux temperature. | |
| Boron Trifluoride-Methanol (BF₃·MeOH) | A powerful Lewis acid catalyst complex. | 12-14% solution in methanol, rapid reaction under reflux. | mdpi.com |
Achieving precise control over the location (regioselectivity) and the cis/trans geometry (stereoselectivity) of the double bonds requires more sophisticated synthetic strategies than direct esterification. Modern organic chemistry offers a toolkit of powerful reactions for this purpose, which are crucial when building the molecule from smaller precursors.
Key methodologies applicable to the synthesis of polyunsaturated esters like this compound include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds with high stereochemical fidelity. The Suzuki coupling , which joins an organoboron compound with an organohalide, and the Negishi coupling , which uses an organozinc reagent, are particularly effective for creating conjugated diene systems. organic-chemistry.orgnih.gov These methods allow for the stereospecific connection of vinyl fragments, ensuring that the geometry of the double bonds in the starting materials is retained in the final product. mdpi.comorganic-chemistry.orgnih.gov
Olefination Reactions: These reactions construct carbon-carbon double bonds by coupling a carbonyl compound (an aldehyde or ketone) with an organophosphorus or organosulfur reagent.
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction , are fundamental for alkene synthesis. lumenlearning.comthermofisher.comlibretexts.orgmdpi.com They provide reliable control over double bond location, and by choosing the appropriate reagent and conditions, one can selectively form either the E (trans) or Z (cis) isomer. thermofisher.commdpi.com
The Julia olefination (including the Julia-Kocienski modification) is another powerful method, typically used to form E-alkenes with high selectivity by reacting a sulfone with an aldehyde or ketone. upol.czresearchgate.netwikipedia.orgresearchgate.net
These advanced methods are often employed in a modular approach, where different fragments of the carbon chain are synthesized separately and then joined together, providing excellent control over the final structure. engineering.org.cn
The biological activity of polyunsaturated compounds is often highly dependent on the specific geometry of their double bonds. The synthesis of specific geometric isomers of this compound, such as the naturally occurring (10Z,13Z) isomer or other variants like (10E,13Z), relies heavily on stereoselective olefination reactions. researchgate.net
The Wittig reaction is a cornerstone of this type of synthesis. lumenlearning.comlibretexts.orgmdpi.com It involves the reaction of a phosphorus ylide with an aldehyde or ketone. libretexts.orgmdpi.com The stereochemical outcome can be influenced by the nature of the ylide:
Non-stabilized ylides (with simple alkyl groups) typically react to form Z-alkenes (cis). lumenlearning.com
Stabilized ylides (with electron-withdrawing groups like esters) generally favor the formation of E-alkenes (trans).
The Horner-Wadsworth-Emmons (HWE) reaction , a popular modification, uses phosphonate (B1237965) carbanions and almost always produces E-alkenes with high selectivity. thermofisher.com For the synthesis of Z-alkenes, the Still-Gennari modification of the HWE reaction can be employed. nih.gov
By strategically disconnecting the target molecule and choosing the appropriate olefination tactic, chemists can assemble the carbon chain while installing double bonds with the desired E or Z configuration at specific positions. For example, to synthesize the (10Z,13Z) isomer, one could envision a synthesis involving two separate Wittig reactions using non-stabilized ylides to form each of the Z-double bonds.
Advanced Synthetic Methodologies for Stereocontrol and Regioselectivity
Biocatalytic Synthesis and Enzymatic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and often avoiding the need for protecting groups. researchgate.net
Enzymes, particularly lipases (EC 3.1.1.3), are highly efficient catalysts for the synthesis of esters. aminer.cn Lipases naturally catalyze the hydrolysis of triglycerides, but in environments with low water content, they can effectively drive the reverse reaction: esterification or transesterification. ocl-journal.org
The synthesis of fatty acid methyl esters can be achieved via:
Esterification: The direct reaction of nonadeca-10,13-dienoic acid with methanol.
Transesterification: The reaction of a triglyceride containing the nonadeca-10,13-dienoyl moiety with methanol to produce the methyl ester and glycerol. engineering.org.cnnih.gov
Lipase B from Candida antarctica (CALB) , often immobilized on a solid support (e.g., Novozym 435), is one of the most widely used biocatalysts for these transformations. sigmaaldrich.comviamedica.plpan.olsztyn.placs.org Its popularity stems from its broad substrate specificity, high catalytic activity in organic solvents, and excellent regio- and enantioselectivity. researchgate.netsigmaaldrich.comviamedica.pl The use of immobilized enzymes simplifies the process by allowing for easy separation of the catalyst from the reaction mixture and enabling its reuse over multiple cycles. viamedica.pl
| Reaction Type | Substrates | Enzyme | Key Advantages | Reference |
|---|---|---|---|---|
| Esterification | Nonadeca-10,13-dienoic Acid + Methanol | Lipase B from Candida antarctica (CALB) / Novozym 435 | High selectivity, mild reaction conditions (temperature, pressure), reduced byproducts, reusable catalyst. | aminer.cnosti.gov |
| Transesterification | Triglyceride (containing the target fatty acid) + Methanol | engineering.org.cnnih.govacs.org |
Recent advances in metabolic engineering and synthetic biology have enabled the construction of microbial cell factories, such as the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, for the de novo production of specific fatty acid esters. frontiersin.orgmdpi.comoup.comoup.com This strategy involves genetically modifying the microorganism to produce a target molecule from simple carbon sources like glucose.
The core of this approach is the introduction of a heterologous gene encoding a wax ester synthase (WS) . frontiersin.orgacs.orggoogle.com These enzymes catalyze the final step of the synthesis, the esterification of a fatty acyl-CoA (an activated form of a fatty acid) with an alcohol. frontiersin.orgiastate.eduresearchgate.net WS enzymes from various organisms, such as Acinetobacter baylyi or Marinobacter hydrocarbonoclasticus, exhibit different substrate preferences, allowing for the production of a tailored portfolio of esters. frontiersin.orgacs.orgfrontiersin.org
To enhance the yield of the desired ester, metabolic engineering strategies often include:
Upregulating Fatty Acid Synthesis: Overexpressing key enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) to boost the supply of fatty acyl-CoA precursors. mdpi.comoup.com
Eliminating Competing Pathways: Deleting genes involved in pathways that consume fatty acids, such as the β-oxidation pathway, to channel more precursors towards ester production. acs.org
Optimizing Cofactor Supply: Engineering pathways to increase the availability of essential cofactors like NADPH. mdpi.comoup.com
By combining these modifications, engineered yeast strains can be programmed to efficiently synthesize specific polyunsaturated fatty acid methyl esters, including those with a C19 backbone, offering a sustainable and highly controlled production platform. frontiersin.orgiastate.edu
Lipase-Mediated Esterification and Transesterification
Derivatization for Enhanced Utility and Analytical Characterization
Derivatization strategies for this compound are pivotal for modifying its physical and chemical properties, thereby enhancing its utility in various applications and facilitating its characterization through analytical techniques. These strategies primarily target the two main reactive sites of the molecule: the carbon-carbon double bonds (alkene moieties) and the methyl ester group.
Modification of Alkene Moieties (e.g., hydrogenation, oxidation)
The two double bonds at the 10th and 13th carbon positions are susceptible to a variety of chemical modifications, including addition and oxidation reactions. These transformations can significantly alter the compound's structure and properties. scielo.br
Hydrogenation: The double bonds in this compound can be saturated through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst. The process converts the unsaturated fatty acid ester into its saturated counterpart, methyl nonadecanoate. The choice of catalyst and reaction conditions can influence the rate and completeness of the hydrogenation. Commonly used catalysts include palladium, nickel, and platinum. smolecule.com This conversion is significant in applications where oxidative stability is crucial, as the removal of double bonds makes the molecule less prone to oxidation.
Oxidation: The unsaturated nature of this compound makes it susceptible to oxidation, which can lead to a variety of products. smolecule.com This process can occur via autoxidation when exposed to air, or through controlled chemical reactions.
Epoxidation: One of the key oxidation reactions is epoxidation, where the double bonds are converted into oxirane (epoxide) rings. This is often achieved using peroxy acids or hydrogen peroxide with a catalyst. mdpi.com The epoxidation of polyunsaturated fatty acid methyl esters (FAMEs) can proceed stepwise, potentially forming mono-epoxides and di-epoxides from this compound. These epoxidized derivatives are valuable intermediates for the synthesis of various chemicals, including polyols and polymers. For instance, the epoxidation of FAMEs can be carried out using hydrogen peroxide in the presence of formic acid and a sulfuric acid catalyst. mdpi.com The reaction progress can be monitored over time to control the formation of intermediates and final products. mdpi.com
Oxidative Cleavage: Under stronger oxidizing conditions, the double bonds can be cleaved, resulting in the formation of shorter-chain aldehydes and carboxylic acids. This process can be used to produce valuable chemical synthons.
Hydroperoxide Formation: Metal-catalyzed oxidation, for instance using Fe³⁺ and ascorbate, can lead to the formation of lipid hydroperoxides. pnas.org The rate of this reaction and the subsequent formation of secondary oxidation products, such as aldehydes and ketones, are influenced by the degree of unsaturation in the fatty acid ester. pnas.orgmdpi.com
Table 1: Examples of Alkene Moiety Modifications on Unsaturated Fatty Acid Methyl Esters
| Modification | Reagents and Conditions | Primary Product(s) | Significance |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Ni catalyst | Methyl nonadecanoate | Increases oxidative stability; saturation of the fatty acid chain. smolecule.com |
| Epoxidation | H₂O₂/Formic Acid, H₂SO₄ catalyst, 60°C | Methyl 10,11-epoxy-nonadeca-13-enoate, Methyl 13,14-epoxy-nonadeca-10-enoate, Methyl 10,11,13,14-diepoxynonadecanoate | Creates reactive epoxide groups for further synthesis (e.g., polyols). mdpi.com |
| Metal-Catalyzed Oxidation | FeCl₃, Ascorbate, 37°C | Hydroperoxides, Aldehydes (e.g., malondialdehyde), Ketones | Leads to oxidative degradation; formation of protein-reactive carbonyl derivatives. pnas.org |
Formation of Other Esters and Related Fatty Acid Derivatives
The methyl ester group of this compound can be modified, most commonly through transesterification, to yield other fatty acid esters. Furthermore, the parent fatty acid can be derivatized in various ways for analytical purposes.
Transesterification: This process involves the exchange of the methoxy (B1213986) group (-OCH₃) of the methyl ester with a different alkoxy group from another alcohol. smolecule.com The reaction can be catalyzed by either an acid or a base. sigmaaldrich.com For example, reacting this compound with ethanol (B145695) in the presence of a suitable catalyst would produce ethyl nonadeca-10,13-dienoate and methanol. vulcanchem.com This is a common method for producing different alkyl esters of fatty acids, which may have desirable properties for specific applications, such as in biofuels or as flavoring agents. The reaction equilibrium can be shifted towards the product side by using a large excess of the alcohol nucleophile. sigmaaldrich.com A two-step process involving an alkaline catalyst (e.g., NaOH) followed by an acid catalyst (e.g., acetyl chloride) can enhance the recovery yield of fatty acid esters, especially from complex lipid mixtures. researchgate.net
Derivatization for Analytical Characterization: For detailed structural elucidation, particularly for locating double bonds and other functional groups using techniques like gas chromatography-mass spectrometry (GC-MS), the fatty acid is often converted into specific derivatives. While FAMEs are commonly used for GC analysis due to their volatility, other derivatives can provide more detailed structural information. ifremer.fr These include:
Picolinyl Esters: These derivatives are useful for determining the position of double bonds in polyunsaturated fatty acids through mass spectrometry, as they produce characteristic fragmentation patterns. ifremer.fr
N-Acyl Pyrrolidides: Similar to picolinyl esters, pyrrolidides are effective for locating double bonds and other structural features in the fatty acid chain via GC-MS. ifremer.fr
Silyl Esters: For the analysis of free fatty acids, derivatization to trimethylsilyl (B98337) (TMS) esters using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility and stability for GC analysis. mdpi.com
These derivatization techniques are crucial in metabolic studies, natural product analysis, and quality control of oils and fats.
Table 2: Derivatization Strategies for the Ester Group and for Analytical Purposes
| Derivatization Method | Typical Reagents | Derivative Formed | Primary Purpose |
|---|---|---|---|
| Transesterification (Base-catalyzed) | Ethanol, Sodium Ethoxide | Ethyl nonadeca-10,13-dienoate | Synthesis of different alkyl esters with potentially altered properties. sigmaaldrich.comvulcanchem.com |
| Transesterification (Acid-catalyzed) | Ethanol, HCl or BF₃ | Ethyl nonadeca-10,13-dienoate | Alternative method for synthesizing other alkyl esters. sigmaaldrich.com |
| Picolinyl Ester Formation | 3-Hydroxymethylpyridine, Potassium tert-butoxide | Picolinyl nonadeca-10,13-dienoate | Structural elucidation (double bond location) by GC-MS. ifremer.fr |
| N-Acyl Pyrrolidide Formation | Pyrrolidine, Acetic Acid | N-(nonadeca-10,13-dienoyl)pyrrolidine | Structural elucidation (double bond location) by GC-MS. ifremer.fr |
Chemical Reactivity and Mechanistic Studies
Reactivity of the Methyl Ester Group
The methyl ester group is a key reactive site, susceptible to nucleophilic attack, leading to transesterification and hydrolysis reactions.
Transesterification is a crucial reaction for modifying the properties of fatty acid esters. masterorganicchemistry.com In this process, the methoxy (B1213986) group of Methyl nonadeca-10,13-dienoate is exchanged with an alkoxy group from another alcohol. smolecule.com This equilibrium reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by another alcohol. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, involves the direct nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com The choice of catalyst and reaction conditions, such as using a large excess of the reactant alcohol, can drive the equilibrium towards the desired product. masterorganicchemistry.com
This reaction is significant in various applications, including the synthesis of novel esters with different physical and chemical properties. For instance, the transesterification with ethanol (B145695) would yield Ethyl nonadeca-10,13-dienoate, a compound also found in nature. researchgate.net The efficiency of transesterification can be enhanced through various methods, including the use of coupling agents or microwave-assisted techniques. vulcanchem.com
Table 1: Overview of Transesterification Reactions
| Catalyst Type | General Mechanism | Key Considerations |
|---|---|---|
| Acid-Catalyzed | Protonation of the carbonyl group followed by nucleophilic attack of an alcohol. masterorganicchemistry.com | Reaction is an equilibrium; a large excess of the new alcohol is often used as the solvent to drive the reaction forward. masterorganicchemistry.com |
| Base-Catalyzed | Nucleophilic addition of an alkoxide to the ester, forming a tetrahedral intermediate, followed by elimination of the original alkoxy group. masterorganicchemistry.com | Can be pushed to completion by using a large excess of the nucleophilic alkoxide. masterorganicchemistry.com |
| Enzymatic | Lipases can be used as biocatalysts for a more environmentally friendly approach. smolecule.com | Offers high selectivity and milder reaction conditions. |
Hydrolysis of the methyl ester group in this compound yields nonadeca-10,13-dienoic acid and methanol (B129727). This reaction can occur under both acidic and basic (saponification) conditions.
Alkaline hydrolysis, or saponification, is a common method for cleaving the ester bond. scielo.brresearchgate.net This process involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free fatty acid. scielo.brresearchgate.net This method is often used in the analysis of lipids to isolate the fatty acid components. scielo.br
Acid-catalyzed hydrolysis follows a mechanism similar to acid-catalyzed transesterification, with water acting as the nucleophile. The susceptibility of the ester bond to enzymatic hydrolysis by esterases also points to its potential biodegradability in biological systems. vulcanchem.com
Transesterification Reactions with Other Alcohols and Substrates
Reactivity of the Dienyl Moieties
The two double bonds at the 10th and 13th carbon positions are centers of high electron density, making them susceptible to a variety of reactions, including electrophilic additions and oxidative transformations. smolecule.com
The dienyl system of this compound can undergo several electrophilic addition reactions.
Hydrogenation: The double bonds can be reduced through catalytic hydrogenation. smolecule.com This reaction typically employs catalysts like palladium or nickel to add hydrogen atoms across the double bonds, resulting in the formation of the saturated fatty acid ester, methyl nonadecanoate. smolecule.com The degree of saturation can be controlled by adjusting the reaction conditions.
Halogenation: The double bonds readily react with halogens such as bromine. This reaction proceeds via electrophilic addition, where the bromine molecule adds across the double bonds. The bromination of a similar dienoic acid resulted in a tetrabromo derivative, indicating that both double bonds participated in the reaction. scielo.brresearchgate.net
Addition of Methanol: While less common for simple alkenes, the addition of methanol across the double bonds can be achieved under specific catalytic conditions, though this is not a primary reaction pathway for this compound.
The unsaturated nature of this compound makes it prone to oxidation. smolecule.com
Auto-oxidation: In the presence of oxygen, the compound can undergo auto-oxidation, a free-radical chain reaction that leads to the formation of hydroperoxides. These hydroperoxides can further decompose to form a complex mixture of secondary oxidation products, including aldehydes and ketones, which can contribute to rancidity in lipid-containing materials.
Enzymatic Oxidation: In biological systems, the oxidation of polyunsaturated fatty acids is often catalyzed by enzymes such as lipoxygenases. These enzymes can introduce oxygen to specific positions in the fatty acid chain, leading to the formation of biologically active compounds. For example, the enzymatic oxidation of similar polyunsaturated fatty acids is a key step in the biosynthesis of signaling molecules. The oxidation of a related compound, methyl (9Z,11E)-13-oxooctadeca-9,11-dienoate, has been reported in the red alga Gracilariopsis lemaneiformis. nih.gov
Olefin metathesis is a powerful synthetic tool that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, mediated by transition metal catalysts. wikipedia.org This reaction has broad applications in organic synthesis and polymer chemistry. tugraz.at
For a molecule like this compound, several types of olefin metathesis reactions could be envisioned:
Cross-Metathesis: This intermolecular reaction would involve reacting the diene with another olefin in the presence of a catalyst, such as a Grubbs or Schrock catalyst. wikipedia.orgsigmaaldrich.com This could lead to the formation of new unsaturated esters with modified chain lengths and functionalities.
Ring-Closing Metathesis (RCM): While this compound itself is acyclic, derivatives of this compound could potentially undergo intramolecular RCM to form cyclic structures, provided the diene is appropriately functionalized to bring the two double bonds into proximity for ring formation. sigmaaldrich.com
Ethenolysis: This is a specific type of cross-metathesis where a compound is reacted with ethylene (B1197577) to cleave the double bonds, which would result in shorter-chain products.
The efficiency and outcome of these metathesis reactions depend on factors such as the choice of catalyst, substrate, and reaction conditions. sigmaaldrich.com
Table 2: Potential Olefin Metathesis Reactions
| Reaction Type | Description | Potential Products from this compound |
|---|---|---|
| Cross-Metathesis | Intermolecular reaction with another alkene to exchange substituents. sigmaaldrich.com | New unsaturated esters with varying chain lengths. |
| Ring-Closing Metathesis | Intramolecular reaction of a diene to form a cyclic alkene. sigmaaldrich.com | Cyclic compounds from suitably modified derivatives. |
| Ethenolysis | Cleavage of double bonds using ethylene. | Shorter-chain mono- and di-unsaturated esters. |
Oxidative Transformations (e.g., auto-oxidation, enzymatic oxidation mechanisms)
Isomerization and Stereochemical Transformations
The chemical structure of this compound, featuring two non-conjugated double bonds, is the primary determinant of its reactivity, particularly in isomerization reactions. These transformations can involve either the migration of the double bonds (positional isomerization) or a change in the spatial arrangement of substituents around the double bonds (geometric or stereochemical isomerization).
Positional Isomerization:
Non-conjugated dienes like this compound can be isomerized to their more stable conjugated counterparts under various catalytic conditions. thieme-connect.de This transformation is thermodynamically driven by the increased stability of the resulting conjugated system. Common catalysts for this type of isomerization include:
Acid Catalysis: Strong acids can protonate a double bond, leading to the formation of a carbocation intermediate. Subsequent deprotonation at an adjacent position can result in the migration of the double bond. thieme-connect.de However, this method can sometimes lead to side reactions and may not be highly selective. thieme-connect.de
Base Catalysis: Strong bases can abstract a proton from a carbon atom adjacent to a double bond, forming a carbanion. Reprotonation at a different position results in double bond migration. This method often requires high temperatures. thieme-connect.de
Metal Catalysis: Transition metal complexes, particularly those of palladium, ruthenium, and iron, are effective catalysts for the isomerization of unconjugated dienes. rsc.orgresearchgate.net The mechanism often involves the formation of a π-allyl complex intermediate. researchgate.net For instance, palladium(II) complexes have been shown to be effective in isomerizing unconjugated dienes to their conjugated forms. thieme-connect.de
The isomerization of this compound would be expected to yield a mixture of conjugated nonadecadienoate isomers, such as methyl nonadeca-9,11-dienoate and methyl nonadeca-11,13-dienoate.
Stereochemical Transformations (Geometric Isomerization):
The double bonds in this compound can exist in either a cis (Z) or trans (E) configuration. The naturally occurring form, isolated as its ethyl ester from the red alga Laurencia okamurai, is the (10Z,13Z)-isomer. researchgate.net Stereochemical transformations involve the conversion between these geometric isomers.
Thermal Isomerization: Heating can provide sufficient energy to overcome the rotational barrier of the double bond, leading to a mixture of cis and trans isomers. rsc.orgnih.gov Generally, the trans isomer is thermodynamically more stable than the cis isomer. rsc.org
Photochemical Isomerization: Irradiation with light of a suitable wavelength can promote an electron to an antibonding orbital, allowing for rotation around the carbon-carbon double bond. Upon relaxation, both cis and trans isomers can be formed.
Catalytic Isomerization: Catalysts, such as iodine or certain metal complexes, can facilitate cis-trans isomerization. researchgate.net For example, iodine is a well-known catalyst for the isomerization of linoleic acid to conjugated linoleic acid, which involves both positional and geometric isomerization. researchgate.net
| Reaction Type | Catalyst/Conditions | Expected Product(s) | Reference |
|---|---|---|---|
| Positional Isomerization | Acid (e.g., H₂SO₄), Base (e.g., KOH), Metal Complexes (e.g., PdCl₂(MeCN)₂) | Conjugated isomers (e.g., methyl nonadeca-9,11-dienoate, methyl nonadeca-11,13-dienoate) | thieme-connect.de |
| Geometric Isomerization (cis-trans) | Heat, UV light, Iodine | Mixture of (10E,13Z), (10Z,13E), (10E,13E) isomers | rsc.orgnih.govresearchgate.net |
Elucidation of Reaction Mechanisms and Kinetics
The mechanisms of isomerization for polyunsaturated fatty acid esters have been a subject of extensive study, providing insights into the expected behavior of this compound.
Mechanistic Pathways:
The isomerization of non-conjugated dienes to conjugated dienes catalyzed by transition metals often proceeds through a hydride shift mechanism . This involves the formation of a metal-hydride species that adds to one of the double bonds, followed by elimination to form the conjugated diene. researchgate.net
For cis-trans isomerization, thermal and photochemical process involve distinct mechanisms. Thermally induced isomerization proceeds through a transition state where the p-orbitals of the double bond are twisted 90 degrees. Photochemical isomerization involves excitation to a π* excited state, which has a lower barrier to rotation.
Enzymatic isomerization, such as that carried out by linoleate (B1235992) isomerase, involves a highly specific mechanism. The enzyme abstracts a proton from the C-11 position of linoleic acid, leading to a delocalized carbanion intermediate, which is then protonated at C-13 to yield the conjugated diene. thieme-connect.de A similar enzymatic pathway could potentially act on this compound in biological systems.
Reaction Kinetics:
The kinetics of isomerization reactions are influenced by factors such as temperature, catalyst concentration, and the specific substrate. For thermally induced isomerization of polyunsaturated fatty acids, the rate of formation of trans isomers generally increases with temperature. rsc.orgnih.gov
Kinetic studies on the isomerization of linoleic acid have shown that the reaction can follow complex rate laws, often depending on the catalyst system used. For instance, the thermal isomerization of trilinolein (B126924) has been reported to follow second-order kinetics for the consumption of the starting material, while the formation of trans isomers can be zero-order.
While specific kinetic data for the isomerization of this compound are not available in the literature, it is expected that its behavior would be analogous to that of other non-conjugated dienoic esters. The rates of isomerization would likely be influenced by the stability of the intermediates and transition states involved in the specific reaction pathway.
| Factor | Effect on Reaction Rate | Reference |
|---|---|---|
| Temperature | Generally increases the rate of both positional and geometric isomerization. | rsc.orgnih.gov |
| Catalyst Concentration | Increases the rate up to a certain point, after which it may plateau or even decrease due to side reactions. | researchgate.net |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate. | researchgate.net |
| Substrate Structure | The position of the double bonds and the presence of other functional groups can affect the reactivity and the rate of isomerization. | rsc.org |
Biological Roles and Interactions Non Human, Non Clinical Research
Role as Pheromones and Signaling Molecules
Methyl nonadeca-10,13-dienoate is an unsaturated fatty acid ester that has been investigated for its role in chemical communication among insects. smolecule.com Its specific structure, particularly the placement of its two double bonds, contributes to its biological functions in signaling. smolecule.com
Insect Communication and Behavioral Bioassays (e.g., termite trail-following)
Research has indicated that this compound may function as a pheromone in certain termite species, specifically influencing trail-following behavior. smolecule.com This compound's chemical structure is a key factor in its ability to guide foraging and navigation in these insects. smolecule.com While extensive research has been conducted on termite trail-following pheromones, much of it has focused on other compounds. For instance, a ketone with a similar carbon backbone, (10Z,13Z)-nonadeca-10,13-dien-2-one, was identified as the trail-following pheromone in the termite species Glossotermes oculatus. researchgate.netnih.gov In other termite families, unsaturated C12 alcohols are common trail-following pheromones. nih.govnih.gov Behavioral bioassays are a standard method for confirming the activity of such pheromones, where termites are observed for their response to artificial trails laid with the synthesized compound. researchgate.netnih.gov For example, in studies of Glossotermes oculatus, a trail was considered active if it elicited termites to travel a mean distance of more than 3 cm. researchgate.net
Interactive Table: Termite Trail-Following Pheromone Research
| Species | Identified Pheromone | Chemical Class | Key Finding |
|---|---|---|---|
| Glossotermes oculatus | (10Z,13Z)-nonadeca-10,13-dien-2-one researchgate.netnih.gov | Ketone researchgate.netnih.gov | A C19 ketone, unusual compared to the typical C12 alcohols in other advanced termites. nih.gov |
| Various African species | Unsaturated C12 alcohol (general) nih.gov | Alcohol nih.gov | A common, generally active component in termite trails, with other species-specific compounds present. nih.gov |
Receptor Binding and Activation Studies in Non-Human Organisms
The function of this compound as a signaling molecule is dependent on its interaction with specific olfactory receptors in insects. smolecule.com Studies involving electrophysiological assays have shown that this compound can activate these receptors in termites, triggering a behavioral response like trail following. smolecule.com Further research through methods like molecular docking simulations could help to fully elucidate the precise interactions between the pheromone and its corresponding receptor proteins. vulcanchem.com The specific positioning of the double bonds at the 10th and 13th carbons is a critical structural feature that dictates its binding specificity and biological activity. smolecule.com
Antimicrobial and Antifungal Activities (in vitro and non-clinical models)
Unsaturated fatty acids and their esters are known to possess antimicrobial properties. nih.gov Research into analogous compounds suggests that this compound may exhibit similar activities.
Effects on Microbial Growth and Viability
While direct studies on the methyl ester are limited, research on its close analogue, (10Z,13Z)-ethyl nonadeca-10,13-dienoate, provides significant insight. This ethyl ester, isolated from the red alga Laurencia okamurai, was evaluated in vitro for its antifungal activity against four human-pathogenic fungi. researchgate.net The compound, along with other fatty acid ethyl esters from the same source, demonstrated individual antifungal activity against Candida glabrata and Cryptococcus neoformans. researchgate.net Two of the five tested esters also showed activity against Trichophyton rubrum. researchgate.net However, all were inactive against Aspergillus fumigatus. researchgate.net Generally, fatty acid methyl esters (FAMEs) extracted from various natural sources have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various yeasts. scielo.br
Interactive Table: Antifungal Activity of (10Z,13Z)-ethyl nonadeca-10,13-dienoate
| Fungal Species | Activity | Source |
|---|---|---|
| Candida glabrata | Active researchgate.net | researchgate.net |
| Cryptococcus neoformans | Active researchgate.net | researchgate.net |
| Trichophyton rubrum | Active (in 2 of 5 tested esters) researchgate.net | researchgate.net |
Proposed Mechanisms of Antimicrobial Action
The primary proposed mechanism for the antifungal activity of fatty acids is the disruption of the cell membrane. nih.gov These lipids can increase the fluidity of the fungal membrane, which leads to the leakage of essential intracellular components and ultimately results in cell death. nih.gov Other potential mechanisms for fatty acids and their derivatives include the inhibition of protein synthesis and interference with the fungus's fatty acid metabolism. nih.gov For fatty acid amides, a related class of lipids, the mechanisms are also thought to involve membrane leakage and inhibition of protein synthesis. nih.gov A significant advantage of antimicrobial lipids is that microbes may have a lower probability of developing resistance to them compared to conventional antibiotics. nih.gov
Enzymatic Interactions and Metabolism in Non-Human Biological Systems
The metabolism of this compound in biological systems is expected to involve enzymatic processes common to other fatty acid esters. The ester bond in the molecule is susceptible to hydrolysis by microbial esterase enzymes found in soil and water, which would break it down into nonadecadienoic acid and methanol (B129727). vulcanchem.com Furthermore, the isolation of the related compound, (10Z,13Z)-ethyl nonadeca-10,13-dienoate, from the marine-derived fungus Aspergillus sp. SCAU150 suggests a biosynthetic origin. vulcanchem.com This implies the involvement of fungal enzymes such as polyketide synthases (PKSs) or fatty acid desaturases in its natural production. vulcanchem.com
Interaction with Fatty Acid Receptors (e.g., FFAR4 agonist activity for related FAMEs)
Free fatty acid receptors (FFARs) are a class of G protein-coupled receptors that act as sensors for fatty acids, playing crucial roles in metabolic and inflammatory signaling. cambridge.orgmdpi.com Specifically, Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is activated by medium- and long-chain fatty acids (LCFAs). mdpi.comwikipedia.orgmdpi.com Its endogenous ligands include both saturated and unsaturated LCFAs, with a notable response to polyunsaturated fatty acids (PUFAs) like omega-3s. mdpi.comacs.org
Given that this compound is the methyl ester of a C19 polyunsaturated fatty acid, it falls within the structural class of molecules that activate FFAR4. wikipedia.orgmdpi.com Activation of FFAR4 has been linked to several physiological responses, including the enhancement of glucose-stimulated insulin (B600854) secretion and anti-inflammatory effects. cambridge.orgwikipedia.org While direct studies confirming this compound as an FFAR4 agonist are not available, its structural similarity to known agonists suggests it could potentially interact with this receptor. The primary known biological role for this specific compound is as a trail-following pheromone in certain termite species, where it interacts with specialized olfactory receptors to guide insect behavior.
To provide context, the following table details known agonists for the FFAR4 receptor.
| Agonist Type | Compound Name | Chain Length/Class | Source/Type |
| Natural | α-Linolenic acid (ALA) | C18:3 (Omega-3) | Endogenous |
| Natural | Docosahexaenoic acid (DHA) | C22:6 (Omega-3) | Endogenous |
| Natural | Eicosapentaenoic acid (EPA) | C20:5 (Omega-3) | Endogenous |
| Natural | Pinolenic acid | C18:3 (Omega-6) | Natural Product |
| Synthetic | TUG-891 | - | Synthetic Agonist |
| Synthetic | GSK137647 | - | Synthetic Agonist |
| This table is based on data from sources cambridge.orgwikipedia.orgmdpi.comacs.org. |
Involvement in Lipid Metabolic Pathways and Lipidomics (general FAMEs)
Fatty acid methyl esters (FAMEs) are central to the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems. creative-proteomics.com In lipidomics studies, fatty acids are often converted into their corresponding FAMEs through a process called derivatization or transesterification. nih.govmdpi.com This chemical modification makes the molecules more volatile and less polar, which is essential for analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.comlipidmaps.org
Therefore, the primary role of compounds like this compound in metabolic research is as an analytical derivative. When researchers analyze the fatty acid profile of a biological sample (e.g., tissue, cells), they convert the complex mixture of lipids into FAMEs. researchgate.net The resulting FAME profile provides a snapshot of the lipid composition, allowing scientists to monitor shifts in metabolic pathways, assess membrane composition, and identify biomarkers for various physiological or pathological states. creative-proteomics.comresearchgate.net The detection and quantification of a specific FAME like this compound would contribute to a broader understanding of the lipid metabolism of the organism under study.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The biological function of a fatty acid is intrinsically linked to its molecular structure. Variations in chain length, the number and position of double bonds, and their stereochemistry can lead to profoundly different biological activities. nih.govresearchgate.netnih.gov
Impact of Double Bond Position and Stereochemistry on Bioactivity
The precise location and geometric configuration (cis/trans or Z/E) of double bonds are critical determinants of a fatty acid's biological effects. researchgate.netnih.govmpg.de Isomers that differ only in these features can have distinct properties and functions. nih.gov
For this compound, its full chemical name, Methyl (10Z,13Z)-nonadeca-10,13-dienoate, specifies that both double bonds are in the cis (or Z) configuration. This geometry introduces kinks into the acyl chain, affecting how the molecule packs and interacts with receptors. The biological activity of many polyunsaturated fatty acids is dependent on this specific stereochemistry. mdpi.com For instance, the cis geometry is common in naturally occurring fatty acids and is often essential for their roles in membrane fluidity and cell signaling.
The position of the double bonds at carbons 10 and 13 is also crucial. This specific arrangement dictates the molecule's shape and electronic distribution, which is fundamental to its recognition by biological targets, such as the olfactory receptors in termites. mdpi.com Research on other polyunsaturated fatty acids has consistently shown that even a slight shift in a double bond's position can alter or eliminate its biological activity. nih.govnih.gov
The following table illustrates how double bond characteristics can influence biological function in different fatty acids.
| Fatty Acid | Structural Feature | Associated Biological Activity/Property |
| Oleic Acid | C18:1 (n-9), cis | Common component of membrane phospholipids |
| Elaidic Acid | C18:1 (n-9), trans | Associated with adverse cardiovascular effects |
| α-Linolenic Acid | C18:3 (n-3), all-cis | Essential fatty acid, precursor to EPA and DHA, FFAR4 agonist |
| γ-Linolenic Acid | C18:3 (n-6), all-cis | Positional isomer of ALA with different metabolic pathway |
| Conjugated Linoleic Acid (CLA) | C18:2, conjugated cis and trans bonds | Various reported metabolic effects depending on the specific isomer |
| This table is a summary of general knowledge in the field and supported by information from sources mdpi.comnih.gov. |
Influence of Chain Length and Saturation Profile on Biological Response
The biological effects of fatty acids are strongly modulated by their carbon chain length and degree of saturation. nih.govresearchgate.net Fatty acids are generally categorized as short-chain (C2-C6), medium-chain (C6-C12), long-chain (C12-C18), and very-long-chain (C18+). mdpi.commdpi.com this compound, with its 19-carbon backbone (plus the methyl ester carbon), is classified as a very-long-chain polyunsaturated fatty acid.
Research has shown that chain length can influence metabolic processing and biological activity. For example, in studies on saturated fatty acids, increasing the chain length has been shown to alter mitochondrial function and affect the integrity of the intestinal epithelial barrier. frontiersin.org Similarly, the antibacterial efficacy of fatty acids is often linked to their chain length. nih.gov A study in rats concluded that the average chain length of fatty acids in dietary triglycerides had a more significant impact on serum lipid parameters than the degree of saturation. nih.govresearchgate.net
The saturation profile—whether a fatty acid is saturated (no double bonds), monounsaturated (one double bond), or polyunsaturated (multiple double bonds)—is equally critical. Polyunsaturated fatty acids, like the parent acid of this compound, have different physical properties and biological roles than their saturated counterparts. For instance, increasing unsaturation can enhance the antifungal activity of a fatty acid. The presence of double bonds creates a more rigid structure in the alkyl chain compared to the flexibility of saturated chains. embrapa.br
The table below summarizes findings on how chain length and saturation can affect a biological process, using intestinal absorption as an example.
| Fatty Acid | Chain Length | Saturation | Relative Absorption Efficiency (%) |
| Myristic acid | C14 | Saturated | 95.3 |
| Palmitic acid | C16 | Saturated | 89.6 |
| Stearic acid | C18 | Saturated | 79.8 |
| Stearic acid | C18 | Saturated | 79.8 |
| Oleic acid | C18 | Monounsaturated | 94.6 |
| Linoleic acid | C18 | Polyunsaturated | 95.1 |
| γ-Linolenic acid | C18 | Polyunsaturated | 96.3 |
| This table is based on data from human studies for illustrative purposes. |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for isolating methyl nonadeca-10,13-dienoate from other components, enabling its accurate analysis. Gas and liquid chromatography are the principal techniques employed, each offering distinct advantages.
Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a powerful and widely used method for FAME analysis. thermofisher.com The volatility of this compound makes it an ideal candidate for GC analysis. The technique offers high resolution, allowing for the separation of complex fatty acid mixtures. For instance, the analysis of ethanolic extracts from Mimosa caesalpiniifolia stem bark by GC-MS successfully identified methyl (10Z,13Z)-nonadeca-10,13-dienoate, which constituted a small fraction (0.08%) of the total compounds detected. mdpi.com
Separation is typically achieved using long capillary columns with a polar stationary phase, which is crucial for separating FAMEs based on their chain length, degree of unsaturation, and the geometry of their double bonds.
Table 1: Typical Gas Chromatography Parameters for FAME Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column Type | TRACE™ TR-FAME, BPX-70 | Highly polar stationary phase for resolving isomeric FAMEs. thermofisher.comshimadzu.com |
| Column Dimensions | 25 m - 100 m length, 0.22 - 0.25 mm I.D., 0.25 µm film thickness | Long columns provide high efficiency and resolution. thermofisher.comshimadzu.com |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analyte through the column. |
| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, splitless for trace analysis. |
| Oven Program | Temperature gradient (e.g., 80°C to 240°C) | Ramping the temperature allows for the sequential elution of FAMEs with different volatilities. shimadzu.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and structural analysis. |
For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) provides enhanced separation capacity, resolving co-eluting peaks that would overlap in a single-dimension GC analysis.
High-performance liquid chromatography is a complementary technique to GC for the analysis of FAMEs. It is particularly useful for analyzing less volatile compounds or for preparative scale separations. Reversed-phase HPLC (RP-HPLC) is the most common mode used for FAMEs, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net
The separation of FAMEs by HPLC is influenced by their alkyl chain length and degree of unsaturation. Detection is commonly performed using an ultraviolet (UV) detector, typically at a low wavelength such as 205 nm, where the ester functional group absorbs light. researchgate.net Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of a wide range of FAMEs. researchgate.net
Table 2: Example High-Performance Liquid Chromatography Gradient for FAMEs
| Time (min) | % Methanol (B129727) | % 2-Propanol-Hexane (5:4 v/v) |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 50 | 50 |
| 20 | 50 | 50 |
This gradient can be used for the simultaneous determination of various lipid classes including FAMEs. researchgate.net
This compound is typically analyzed as part of a larger lipid profile. The parent fatty acid, nonadeca-10,13-dienoic acid, is not sufficiently volatile for GC analysis. Therefore, a crucial sample preparation step is derivatization, which converts the carboxylic acid into its corresponding methyl ester. sigmaaldrich.com This process, known as transesterification or methylation, increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. sigmaaldrich.comjfda-online.com
Common derivatization reagents and methods include:
Boron Trifluoride (BF₃) in Methanol: This is a widely used and effective reagent for the rapid esterification of fatty acids. The sample is heated with 14% BF₃-methanol to convert the fatty acids to FAMEs. thermofisher.com
Methanolic HCl: Anhydrous methanolic HCl, prepared from acetyl chloride and methanol, is another common and relatively mild reagent for methylation. The reaction often requires heating overnight at a moderate temperature or for a shorter period at a higher temperature. nih.gov
Trimethylsilylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to add a trimethylsilyl (B98337) (TMS) group, which also increases volatility. sigmaaldrich.com
The derivatization process must be carefully controlled to prevent the formation of artifacts, especially when dealing with polyunsaturated fatty acids. After derivatization, the FAMEs are typically extracted from the reaction mixture into a nonpolar solvent like hexane (B92381) before being injected into the chromatograph. nih.gov
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS) for Structural Elucidation and Identification
Mass spectrometry is an indispensable tool for confirming the identity of this compound. It provides information on the molecular weight and, through fragmentation analysis, the precise structure of the molecule.
When coupled with GC, electron ionization mass spectrometry (EI-MS) is a standard technique for identifying FAMEs. In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing it to ionize and fragment. jeol.commdpi.com The resulting mass spectrum is a fingerprint of the molecule that can be compared to spectral libraries for identification.
However, for unsaturated FAMEs like this compound, standard EI-MS has significant limitations. The high energy of EI often leads to the absence or very low abundance of the molecular ion (M⁺•), making it difficult to determine the molecular weight. jeol.com Furthermore, the double bonds in the alkyl chain can migrate during fragmentation, which means the resulting spectrum is not always sufficient to unambiguously determine the original positions of the double bonds. While some characteristic ions exist, definitive localization of the C10 and C13 double bonds is challenging with EI-MS alone. aocs.org
To overcome the limitations of EI-MS, "softer" ionization techniques and tandem mass spectrometry (MS/MS) are employed. Atmospheric pressure chemical ionization (APCI), often coupled with HPLC, is a softer method that reliably produces protonated molecules [M+H]⁺, allowing for confident determination of the molecular weight. nih.gov
The most powerful technique for locating the double bonds in this compound involves a specialized form of chemical ionization tandem mass spectrometry. shimadzu.comaocs.org In this method, acetonitrile (B52724) is used as the chemical ionization reagent gas. It reacts with the unsaturated FAME to form a covalent adduct ion at m/z [M+54]⁺. shimadzu.comresearchgate.netnih.gov
This [M+54]⁺ adduct ion is then selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) in the second stage (MS/MS). The fragmentation of this specific adduct does not cause double bond migration. Instead, it cleaves predictably at positions related to the original double bonds, yielding diagnostic ions that allow for unequivocal localization. aocs.orgnih.gov For a diene like this compound, fragmentation occurs at positions vinylic to the double bonds. aocs.org The resulting diagnostic ions would confirm the double bond locations at the Δ¹⁰ and Δ¹³ positions.
Table 3: Key Mass Spectrometry Techniques for Structural Elucidation
| Technique | Ionization Method | Key Information Provided | Application to this compound |
|---|---|---|---|
| GC-EI-MS | Electron Ionization (Hard) | Characteristic fragmentation pattern for library matching. | Identification is possible, but the molecular ion is often absent, and double bond positions are ambiguous. jeol.comaocs.org |
| HPLC-APCI-MS | Atmospheric Pressure Chemical Ionization (Soft) | Provides a clear molecular ion ([M+H]⁺), confirming molecular weight. nih.gov | Confirms the elemental formula C₂₀H₃₆O₂. |
| GC-CACI-MS/MS | Covalent Adduct Chemical Ionization (with Acetonitrile) | Forms a specific adduct ([M+54]⁺) for targeted fragmentation. shimadzu.comaocs.org | Collision-induced dissociation of the [M+54]⁺ ion yields diagnostic fragments that unambiguously locate the double bonds at C10 and C13. aocs.orgnih.gov |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, offering the ability to determine the precise mass of the molecule with high accuracy. researchgate.net This capability allows for the unequivocal confirmation of its elemental composition. HRMS instruments can measure mass to within 0.001 atomic mass units, which helps in distinguishing compounds that might appear identical on lower-resolution instruments. researchgate.net
The enhanced resolution of HRMS also facilitates the generation of detailed fragmentation patterns. researchgate.net This information is vital for confirming the chemical formula and for comparing against spectral databases for positive identification. Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are often employed to separate the compound from complex matrices before mass analysis, ensuring accurate measurement. fda.gov The high selectivity of HRMS is a significant advantage, as it allows for the determination of the exact mass of a compound, enabling the differentiation of even minor structural variations. researchgate.net
Localization of Double Bonds using Derivatization-Mass Spectrometry
Determining the exact position of the double bonds in polyunsaturated fatty acids like this compound is a critical analytical challenge that is addressed through derivatization followed by mass spectrometry.
Dimethyl Disulfide (DMDS) Derivatization:
One of the most effective methods for pinpointing double bond locations is derivatization with dimethyl disulfide (DMDS). nih.govresearchgate.netnsf.gov This technique involves the addition of DMDS across the double bonds, catalyzed by iodine. nsf.govasm.org When the resulting DMDS adducts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), they produce characteristic fragment ions. nih.govresearchgate.net The mass spectrum shows a clear molecular ion (M+) and two major diagnostic ions resulting from the cleavage between the two methylthio (-SCH3) groups that have been added to the original double bond carbons. asm.org
For polyunsaturated fatty acids, a modified experimental procedure allows for the preferential formation of mono-DMDS adducts, which simplifies the resulting mass spectra and makes interpretation easier for determining the positions of all double bonds. nsf.gov This approach has been successfully applied to various polyunsaturated FAMEs. nsf.gov
Acetonitrile In-Source Derivatization:
Another powerful technique is in-source derivatization using acetonitrile in conjunction with High-Performance Liquid Chromatography/Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC/APCI-MS). mdpi.com In the APCI source, reactive species derived from acetonitrile add to the double bonds of the fatty acid methyl ester. mdpi.com Subsequent collisional activation of these adducts in an ion trap yields fragment ions that are diagnostic for the location of the double bonds. mdpi.com This method is advantageous as it does not require a separate derivatization step before analysis. mdpi.com Tandem mass spectrometry (MS/MS) of the acetonitrile adducts provides clear fragmentation patterns that reveal the double bond positions. aocs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including this compound.
1H NMR and 13C NMR for Detailed Structural Assignment
One-dimensional ¹H NMR and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. docbrown.infoslideshare.net
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. For this compound, specific signals would correspond to the methyl ester protons, methylene (B1212753) protons, and the olefinic protons of the double bonds.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. docbrown.info The chemical shifts of the carbons in the carbonyl group, the double bonds, the methyl ester group, and the aliphatic chain provide direct evidence for the compound's carbon skeleton. docbrown.info
Although powerful, interpreting complex overlapping signals in 1D NMR spectra of large molecules can be challenging. slideshare.net
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry Determination
Two-dimensional (2D) NMR experiments overcome the limitations of 1D NMR by spreading the signals across two frequency axes, which helps to resolve overlapping peaks and establish correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, revealing the connectivity of protons within the molecule. wikipedia.orglongdom.org This is crucial for tracing the carbon chain and confirming the relative positions of different functional groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation technique that shows correlations between protons and the carbon atoms they are directly attached to. wikipedia.org This provides a direct link between the ¹H and ¹³C spectra, aiding in the unambiguous assignment of carbon signals.
Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, including connectivity and can provide insights into the stereochemistry of the double bonds. wikipedia.orglongdom.org
Other Spectroscopic Techniques
Infrared (IR) Spectroscopy for Functional Group Identification:
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:
C=O stretch: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1750-1735 cm⁻¹. libretexts.orgdocbrown.info
C-O stretch: Absorptions related to the C-O stretching vibrations of the ester group. libretexts.orgdocbrown.info
=C-H stretch: Absorptions for the C-H bonds of the double bonds, typically found at wavenumbers slightly above 3000 cm⁻¹. vscht.cz
C-H stretch: Absorptions for the C-H bonds of the aliphatic chain, appearing just below 3000 cm⁻¹. libretexts.orgvscht.cz
C=C stretch: A moderate band for the carbon-carbon double bond stretch, usually in the 1680-1640 cm⁻¹ region. vscht.cz
The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the molecule. docbrown.info
Quantitative Analysis in Complex Biological and Environmental Matrices
The quantitative analysis of this compound in complex samples, such as biological fluids or environmental extracts, requires highly sensitive and selective methods. nih.govgoogle.com Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for this purpose. nih.gov
For accurate quantification, an internal standard, often a deuterated analogue of the analyte, is added to the sample at the beginning of the extraction process. nih.gov This stable isotope dilution method compensates for any loss of the analyte during sample preparation and analysis. nih.gov Derivatization is often necessary to improve the volatility and chromatographic behavior of the fatty acid. nih.gov For instance, fatty acids can be converted to their pentafluorobenzyl (PFB) esters, which allows for highly sensitive detection using negative chemical ionization (NCI) GC-MS. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) based methods are also widely used, often involving derivatization to enhance ionization efficiency and sensitivity. mdpi.com High-resolution mass spectrometry can be particularly advantageous for quantitative studies in complex matrices due to its high selectivity, which helps to minimize interferences. lcms.cz
Theoretical and Computational Studies of Methyl Nonadeca 10,13 Dienoate
Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like methyl nonadeca-10,13-dienoate at an atomic level. These theoretical approaches complement experimental data, offering insights that can be difficult or impossible to obtain through laboratory methods alone.
Industrial and Research Applications Non Clinical
Renewable Chemical Feedstocks and Bio-based Materials
As a derivative of a fatty acid, methyl nonadeca-10,13-dienoate is situated within the growing field of oleochemicals, which utilize renewable fats and oils as raw materials. Its classification as a Fatty Acid Methyl Ester (FAME) makes it a versatile building block for more complex chemical manufacturing.
The chemical structure of this compound makes it a candidate for synthesizing specialty esters used in high-performance lubricants. Ester-based lubricant technologies are often preferred for demanding applications due to their superior lubricity, excellent performance at low temperatures, and high viscosity index. emeryoleo.com Through chemical reactions like transesterification, the methyl group can be exchanged for a more complex alcohol moiety, creating a larger ester molecule with tailored properties. smolecule.com These specialty esters can be engineered to provide specific functionalities such as friction reduction, thermo-oxidative resistance, and high solvency. emeryoleo.com
Long-chain fatty acid esters derived from renewable sources are valued for creating environmentally acceptable lubricants (EALs). emeryoleo.com Products based on C18 methyl esters, for example, are used as lubricity additives and wetting agents in metalworking fluids. arkema.com The properties of this compound align with the characteristics required for these applications.
Table 1: Properties of Fatty Acid Esters in Lubricant Formulation
| Property | Benefit in Lubricants | Source |
|---|---|---|
| Superior Lubricity | Reduces friction and wear between moving parts. | emeryoleo.com |
| High Viscosity Index | Maintains viscosity over a wide temperature range. | emeryoleo.com |
| Good Biodegradability | Offers an environmentally friendlier alternative to mineral oils. | emeryoleo.comarkema.com |
This compound is a component that can be found in biodiesel formulations. smolecule.com Biodiesel is primarily composed of a mixture of fatty acid methyl esters (FAMEs), and the specific composition of these esters influences the fuel's properties. The production of biodiesel involves the transesterification of triglycerides from sources like vegetable oils or animal fats with methanol (B129727), a process that yields FAMEs and glycerol. smolecule.com
Precursors for Specialty Esters and Lubricants
Applications in Agrochemistry and Pest Management
In the field of chemical ecology and agrochemistry, this compound has been identified as a significant compound in insect communication. Research has demonstrated its function as a trail-following pheromone in certain species of termites. smolecule.com This pheromonal activity is crucial for insect behaviors like foraging and navigation, as the compound interacts with specific olfactory receptors in the insects. smolecule.com
The identification of this compound as a key signaling chemical opens avenues for research into novel and targeted pest management strategies. By understanding and utilizing the chemical language of pests, it may be possible to develop methods to disrupt their foraging and nesting behaviors, leading to more ecologically specific control methods.
Table 2: Role of this compound in Pest Management Research
| Application Area | Specific Function | Mechanism of Action | Source |
|---|---|---|---|
| Pheromone Research | Trail-following pheromone | Activates specific olfactory receptors in certain termite species, influencing foraging and navigation. | smolecule.com |
Food and Flavoring Industry (e.g., contribution to aroma profiles)
Esters are well-known in the food industry for their contributions to the aroma and flavor profiles of various products. This compound is noted for its potential application as a flavoring agent or food additive, attributed to a pleasant aroma profile. smolecule.com The aroma properties of volatile compounds are influenced by factors such as their carbon chain length and the presence of double bonds. mdpi.com The specific structure of this C20 di-unsaturated ester gives it unique sensory characteristics that can enhance or impart specific notes in food products.
Cosmetic and Personal Care Formulations (e.g., emollient properties)
In the cosmetics and personal care industry, long-chain fatty acid esters are frequently used for their beneficial properties on the skin. This compound is utilized in skincare formulations for its emollient properties. smolecule.com Emollients are ingredients that help to soften, smooth, and hydrate (B1144303) the skin by forming a protective, occlusive layer on the surface. This layer reduces water loss from the skin, leading to improved texture and appearance. The long, lipid-soluble carbon chain of this compound makes it effective for this function.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Glycerol |
Emerging Research Directions and Future Perspectives
Exploration of Novel Biological Activities in Non-Human Systems
Research into the biological functions of methyl nonadeca-10,13-dienoate and its close structural analogs is revealing a range of activities in various non-human organisms, particularly in insects and fungi.
Pheromonal Activity in Insects: Studies have identified compounds structurally related to this compound as key signaling molecules in insects. For instance, (10Z,13Z)-nonadeca-10,13-dien-2-one, a ketone derivative, has been identified as the trail-following pheromone in the termite species Glossotermes oculatus. researchgate.netoup.com This discovery points to the potential for this compound itself to function as a pheromone or a precursor to pheromones in other insect species. smolecule.comvulcanchem.com Future research is geared towards elucidating its specific interactions with insect olfactory receptors through methods like electrophysiological assays and molecular docking simulations, which could pave the way for novel pest management strategies. vulcanchem.com
Antifungal Properties: The ethyl ester counterpart, (10Z,13Z)-ethyl nonadeca-10,13-dienoate, isolated from the red alga Laurencia okamurai, has demonstrated moderate to weak antifungal activity against several human-pathogenic fungi. rsc.orgresearchgate.netamazonaws.com As shown in the table below, this compound, along with other unsaturated fatty acid esters from the same source, was tested against various fungal strains.
| Compound | Fungal Strain | Activity |
|---|---|---|
| (10Z,13Z)-ethyl nonadeca-10,13-dienoate | Candida glabrata-537 | Moderate/Weak |
| Trichophyton rubrum (Cmccftla) | Moderate/Weak | |
| Cryptococcus neoformans-32609 | Moderate/Weak | |
| Aspergillus fumigatus-07544 | Inactive |
Given the structural similarity, it is plausible that this compound possesses comparable antifungal properties. Future investigations are needed to confirm this and to explore its potential synergistic effects when combined with conventional antibiotics, a strategy that has shown promise for other antimicrobial lipids. nih.gov
Development of Greener and More Efficient Synthetic Pathways
Traditional chemical synthesis of fatty acid methyl esters (FAMEs) often involves harsh conditions and hazardous reagents. The push for sustainability is driving the development of more environmentally benign and efficient synthetic routes for compounds like this compound.
Enzymatic Synthesis: Biocatalysis, particularly using lipases, presents a green alternative for FAME synthesis. mdpi.combiorxiv.org This method offers high specificity, operates under mild reaction conditions, and reduces the generation of toxic waste. mdpi.comresearchgate.net The enzymatic transesterification of triglycerides or esterification of free fatty acids with methanol (B129727) can produce this compound. dss.go.thbiorxiv.org Immobilized enzymes, such as Candida antarctica lipase (B570770) B, have proven effective in catalyzing the synthesis of various fatty acid esters, achieving high conversion rates. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation is another green chemistry tool that significantly accelerates the synthesis of FAMEs. scholarsportal.inforesearchgate.net Compared to conventional heating, microwave-assisted synthesis offers rapid heating, reduced reaction times (often from hours to minutes), and higher yields. tandfonline.comsapub.org This technology has been successfully applied to the transesterification of various oils into biodiesel and can be adapted for the specific synthesis of this compound. scholarsportal.infotandfonline.com
| Synthesis Method | Key Advantages |
| Enzymatic Synthesis | High specificity, mild conditions, reduced waste, environmentally friendly. mdpi.comresearchgate.net |
| Microwave-Assisted | Rapid reaction times, increased yields, energy efficiency. scholarsportal.infotandfonline.com |
Advanced Analytical Tool Development for Isomer Differentiation in Complex Samples
The precise biological function of this compound is intrinsically linked to its specific isomeric form (i.e., the geometry, cis or trans, of the double bonds). Differentiating this specific isomer from others within complex biological matrices is a significant analytical challenge.
Silver-Ion Chromatography: Silver-ion chromatography (argentation chromatography) is a powerful technique for separating unsaturated fatty acid isomers. nih.govtaylorfrancis.comsigmaaldrich.com By incorporating silver ions into the stationary phase of either high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) columns, separation is achieved based on the number, position, and configuration of the double bonds. rsc.orgnih.govaocs.org The π-electrons of the double bonds interact with the silver ions, with cis double bonds forming stronger complexes and thus being retained longer than trans isomers. sigmaaldrich.com This allows for the effective fractionation of complex FAME mixtures prior to analysis by gas chromatography (GC). sigmaaldrich.com
Supercritical Fluid Chromatography (SFC): SFC has emerged as a rapid and efficient technique for lipid analysis, including the separation of fatty acid isomers. shimadzu.comdiva-portal.orgnih.gov Using supercritical carbon dioxide as the primary mobile phase, SFC offers faster separations and reduced organic solvent consumption compared to traditional HPLC. diva-portal.orgnih.gov When coupled with mass spectrometry (SFC-MS), it provides a high-throughput method for analyzing complex lipidomes. acs.org Chiral SFC, in particular, has proven effective for separating enantiomers and other isomers of fatty acid derivatives, a capability that is crucial for determining the precise structure of bioactive lipids like this compound. shimadzu.comnih.gov
Integration of Omics Technologies for Systems-Level Understanding in Biological Contexts
Omics technologies, such as proteomics and metabolomics, offer a holistic view of the molecular processes within a biological system, moving beyond the study of a single molecule to understanding its role within complex networks.
Proteomics: Proteomics, the large-scale study of proteins, can be used to identify proteins that interact with or are involved in the metabolism of this compound. For example, quantitative proteomics can reveal changes in the abundance of enzymes involved in fatty acid β-oxidation or lipogenesis in response to the compound. researchgate.net Proximity proteomics could identify proteins at the contact sites between lipid droplets (where the ester would be stored) and mitochondria, potentially revealing mechanisms of fatty acid transfer for energy production. researchgate.net
Metabolomics and Lipidomics: Metabolomics and its sub-discipline, lipidomics, enable the comprehensive analysis of metabolites and lipids in a biological sample. creative-proteomics.com Using mass spectrometry-based techniques like LC-MS and GC-MS, researchers can profile how the introduction or alteration of this compound levels impacts the broader metabolic network. creative-proteomics.comnih.gov This can help elucidate its biosynthetic and degradation pathways and identify biomarkers associated with its biological activities. umaine.edu
These systems-level approaches are crucial for moving from identifying a single compound's activity to understanding its functional role within the intricate web of cellular processes.
Sustainable Production and Valorization Strategies for this compound
The future viability of this compound for potential commercial applications hinges on the development of sustainable production and valorization strategies that align with the principles of a circular bioeconomy.
Microalgae as Bio-factories: Microalgae are considered promising "bio-factories" for the sustainable production of specialty lipids. researchgate.netnih.govmdpi.com Many microalgal species are rich in polyunsaturated fatty acids and can be cultivated on non-arable land using saline or wastewater, thus not competing with food crops. nih.govnsf.gov By selecting or genetically engineering microalgal strains and optimizing cultivation conditions (e.g., nutrient stress), it is possible to enhance the production of specific fatty acids, which can then be extracted and converted to their methyl esters. researchgate.netfrontiersin.org
Valorization of Agri-Food Waste: Agri-food industry wastes are rich in carbohydrates and lipids that can be valorized into higher-value products like fatty acids. nih.govresearchgate.net Acidogenic fermentation (dark fermentation) of waste streams such as potato peelings, brewery spent grain, or whey can produce a mixture of volatile fatty acids (VFAs). mdpi.comtandfonline.com These VFAs can serve as precursors for the microbial synthesis of longer-chain fatty acids, which can subsequently be esterified to produce this compound. This approach not only provides a sustainable feedstock but also addresses waste management challenges. mdpi.comsciopen.com
Furthermore, biocatalytic valorization techniques can be applied to fatty acids obtained from waste sources. researchgate.netnih.govhhu.dehhu.de For example, enzymes can be used to perform specific modifications on these fatty acids, such as hydroxylation or epoxidation, to create a diverse range of valuable oleochemicals, thereby maximizing the economic and environmental benefits. hhu.dersc.org
Q & A
Basic Research Questions
Structural Elucidation and Characterization
Q: How can researchers confirm the structure of methyl nonadeca-10,13-dienoate using analytical chemistry techniques?
A: Structural confirmation requires a combination of gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS). GC-MS identifies retention indices and fragmentation patterns, while UPLC-QTOF/MS provides high-resolution mass data for precise molecular formula determination. For geometric isomer differentiation, nuclear magnetic resonance (NMR) analysis of double-bond configurations (e.g., E/Z isomers) is critical. Cross-referencing with databases like HMDB for spectral libraries and predicted properties (e.g., molecular weight: 294.48 g/mol, InChIKey: FLYBGKXSHCVONZ-AVQMFFATSA-N) enhances accuracy .
Synthesis and Purification Strategies Q: What laboratory methods are recommended for synthesizing and purifying this compound? A: Synthesis typically involves esterification of (10E,13E)-nonadeca-10,13-dienoic acid with methanol under acid catalysis (e.g., H₂SO₄). Reaction progress is monitored via thin-layer chromatography (TLC). Purification employs silica-gel column chromatography with hexane/ethyl acetate gradients. Final characterization should include GC-MS to confirm purity (>95%) and absence of positional isomers (e.g., 11,14-dienoate derivatives, as seen in GC-MS analyses of similar compounds) .
Detection in Biological Matrices Q: What challenges arise when detecting this compound in complex biological samples, and how can they be mitigated? A: Challenges include low abundance, matrix interference, and co-elution with structurally similar lipids. Solid-phase extraction (SPE) using C18 cartridges improves selectivity, while derivatization (e.g., trimethylsilylation) enhances GC-MS sensitivity. Internal standards (e.g., deuterated fatty acid esters) correct for recovery variability. For tissue samples, saponification followed by methyl ester extraction is recommended .
Advanced Research Questions
Isomeric Differentiation and Positional Analysis Q: How can positional and geometric isomers of methyl nonadecadienoate be distinguished in ecological or metabolic studies? A: Two-dimensional gas chromatography (GC×GC) resolves co-eluting isomers by leveraging differences in volatility and polarity. Preparative GC isolates individual isomers for NMR-based double-bond assignment. Enzymatic assays using ∆3-cis-∆2-trans-enoyl-CoA isomerase (EC 5.3.3.8) can probe isomer-specific metabolic interactions, as this enzyme selectively processes 3Z isomers during β-oxidation .
Metabolic Pathways and Enzymatic Interactions Q: What enzymatic pathways are implicated in the metabolism of this compound, and how can they be studied? A: The compound likely undergoes β-oxidation after hydrolysis to its free acid form. Key enzymes include esterases (for demethylation) and isomerases (e.g., EC 5.3.3.8) that modify double-bond positions for further oxidation. In vitro assays using liver microsomes or recombinant enzymes, combined with LC-MS/MS metabolite profiling, elucidate pathway dynamics. Isotopic labeling (e.g., ¹³C) tracks carbon flux through intermediates .
Stability Under Experimental Conditions Q: How should researchers assess the stability of this compound under varying pH and temperature conditions? A: Accelerated stability studies involve incubating the compound at 25–60°C and pH 3–9. Degradation is monitored via HPLC-UV or GC-MS, with kinetic modeling (e.g., Arrhenius plots) predicting shelf life. Oxidation-prone double bonds necessitate inert atmospheres (N₂) during storage. For biological assays, stability in cell culture media should be validated using spike-and-recovery experiments .
Ecological Roles and Pheromone Activity Q: What evidence suggests ecological roles for this compound analogs in insect communication? A: Structural analogs like (10Z,13Z)-nonadeca-10,13-dien-2-one are identified as trail-following pheromones in termites (Glossotermes oculatus). Behavioral bioassays and electrophysiology confirm activity. Researchers can adapt these methods by synthesizing this compound analogs and testing their effects on insect locomotion or antennal responses .
Resolving Data Contradictions in Isomer Distribution Q: How can conflicting reports on isomer abundance in different biological sources be addressed? A: Contradictions may arise from species-specific biosynthesis or analytical variability. Standardized extraction protocols (e.g., Soxhlet vs. supercritical fluid) and inter-laboratory reproducibility studies minimize technical bias. Multivariate statistical analysis (e.g., PCA) of GC×GC data identifies biological vs. methodological variance. Metadata tracking (e.g., sample storage conditions) is critical, as improper handling can alter isomer ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
